3-[(4-Methoxypiperidine-1-carbonyl)amino]benzoic acid
Description
3-[(4-Methoxypiperidine-1-carbonyl)amino]benzoic acid is a benzoic acid derivative featuring a 4-methoxypiperidine moiety linked via a carbonyl-amino bridge. This compound combines the carboxylic acid functionality of benzoic acid with the piperidine ring, a nitrogen-containing heterocycle, modified by a methoxy group at the 4-position. Such structural attributes make it a candidate for diverse applications, including medicinal chemistry, where piperidine derivatives are often explored for their pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
3-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-20-12-5-7-16(8-6-12)14(19)15-11-4-2-3-10(9-11)13(17)18/h2-4,9,12H,5-8H2,1H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXWEYFXTHFZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-Methoxypiperidine-1-carbonyl)amino]benzoic acid, also known by its CAS number 1308435-52-0, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.
The compound exhibits significant interactions with various biomolecules, particularly enzymes and receptors. Its structure allows it to engage in binding interactions that can modulate enzyme activity and influence metabolic pathways. The presence of the methoxypiperidine moiety enhances its ability to interact with biological targets, making it a subject of interest in medicinal chemistry.
Cellular Effects
Research indicates that this compound affects cellular processes by altering gene expression and influencing cell signaling pathways. It has been observed to modulate the activity of the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis .
Table 1: Summary of Cellular Effects
| Effect Type | Description |
|---|---|
| Gene Expression | Modulates genes involved in metabolic pathways |
| Cell Signaling | Interacts with specific receptors, influencing cellular responses |
| Protein Degradation | Activates UPS and ALP, enhancing protein turnover |
The compound's mechanism involves binding to specific enzymes or receptors, leading to inhibition or activation of their functions. For instance, it can inhibit certain proteases involved in protein degradation, thereby affecting cellular metabolism. The molecular interactions can trigger downstream signaling cascades that result in various biological effects.
Key Mechanisms
- Enzyme Inhibition : Inhibits proteolytic enzymes, affecting protein turnover.
- Receptor Interaction : Binds to cell surface receptors, modulating intracellular signaling.
- Gene Regulation : Alters transcription factor activity, influencing gene expression patterns.
Dosage Effects in Animal Models
Studies on animal models have shown that the biological effects of this compound are dose-dependent. Low doses may have minimal impact, while higher doses can lead to significant physiological changes or toxicity. Research indicates a threshold effect where specific dosage levels are necessary to elicit a notable biological response.
Case Study 1: Proteasomal Activity Enhancement
In a study examining benzoic acid derivatives, this compound was found to significantly activate cathepsins B and L in human foreskin fibroblasts. This activation correlated with enhanced proteasomal activity, suggesting potential applications in age-related disorders where proteostasis is compromised .
Case Study 2: Antiproliferative Effects
Further investigations have demonstrated the compound's antiproliferative properties against various cancer cell lines. It was shown to induce apoptosis through caspase activation pathways, highlighting its potential as an anti-cancer agent .
Comparison with Similar Compounds
4-(4-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide (Compound 6, )
- Structural Features : Contains a sulfonamide group and a 4-methoxyphenylpiperazine moiety attached to a piperidine ring.
- Biological Activity: Acts as a human carbonic anhydrase (CA) inhibitor, with demonstrated potency in enzymatic assays (IC₅₀ values in nanomolar range) .
- Synthesis : Prepared via EDCI/HOBt-mediated coupling (64% yield), highlighting efficient amide bond formation .
3-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic Acid ()
- Structural Features : Features a tert-butoxycarbonyl (Boc)-protected amine on the piperidine ring.
- Stability : The Boc group enhances steric protection of the amine, improving stability during synthetic workflows but requiring acidic conditions for deprotection .
Benzoic Acid Derivatives with Heterocyclic Modifications
4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic Acid (EP00361365, )
- Structural Features : Incorporates a mercaptomethyl group and a phenylpropyl side chain.
- Activity : The thiol group may confer antioxidant or metal-chelating properties, diverging from the target compound’s methoxy-piperidine motif .
Research Findings and Data
Comparative Data Table
*Estimated based on substituent contributions.
Preparation Methods
Stepwise Synthesis of 3-Amino-4-Methoxybenzanilide
| Step | Reactants & Conditions | Product | Yield (%) | Purity (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| 1. Formation of 3-nitro-4-chlorobenzoyl aniline | 3-nitro-4-chlorobenzoic acid + aniline + chlorobenzene, heated 70-100 °C, thionyl chloride added, reflux 2 h | 3-nitro-4-chlorobenzoyl aniline | 97 | 98.5 | 128-130 |
| 2. Etherification to 3-nitro-4-methoxybenzoyl aniline | 3-nitro-4-chlorobenzoyl aniline + methyl alcohol + KOH, reflux 8 h | 3-nitro-4-methoxybenzoyl aniline | 94.9 | 99.0 | 162-163 |
| 3. Reduction to 3-amino-4-methoxybenzanilide | 3-nitro-4-methoxybenzoyl aniline + hydrazine hydrate + ferrous catalyst, reflux 3 h, filtration | 3-amino-4-methoxybenzanilide | 94.5 | 99.5 | 152-154 |
This method avoids environmentally problematic reagents used in older processes, such as vulcanized sodium, and reduces wastewater generation by optimizing reaction conditions and catalyst use.
Amide Bond Formation with 4-Methoxypiperidine-1-carbonyl Group
The next critical step is coupling the 3-amino-4-methoxybenzanilide intermediate with the 4-methoxypiperidine-1-carbonyl moiety to form the target compound.
Typical Coupling Methods
- Use of Carbodiimide Coupling Agents: Commonly, carbodiimides such as EDCI or DCC are employed to activate the carboxylic acid group of the benzoic acid derivative for amide bond formation with the amine group of 4-methoxypiperidine.
- Use of Acid Chlorides: Conversion of the benzoic acid to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with 4-methoxypiperidine.
- Catalytic Coupling: Employing coupling catalysts such as HATU or PyBOP under mild conditions to improve yield and reduce side reactions.
These methods are well-established in amide synthesis and provide high yield and purity when optimized.
Representative Synthesis Route Summary
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Amidation | 3-nitro-4-substituted benzoic acid + aniline + thionyl chloride + chlorobenzene, 70-100 °C | Formation of benzanilide intermediate |
| 2 | Etherification | Potassium hydroxide + methyl alcohol, reflux 8 h | Introduction of methoxy group |
| 3 | Reduction | Hydrazine hydrate + ferrous catalyst, reflux 3 h | Conversion of nitro to amino group |
| 4 | Amide coupling | Carbodiimide or acid chloride method with 4-methoxypiperidine | Formation of final amide bond |
| 5 | Purification | Filtration, recrystallization | Achieves >99% purity |
Research Findings and Optimization Notes
- The etherification step is optimized by controlling temperature and reaction time to maximize yield and purity of the methoxy derivative.
- Reduction using hydrazine hydrate with ferrous catalyst is preferred over older sodium reduction methods to minimize hazardous waste.
- Amide bond formation yields are improved by using coupling agents that minimize racemization and side reactions.
- Reaction monitoring by TLC and HPLC ensures high purity and reproducibility.
- The final product melting point range (approx. 152-154 °C) confirms successful synthesis and purity.
Q & A
Q. What statistical methods analyze dose-response contradictions across in vitro and in vivo studies?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to EC data and assess interspecies variability using ANOVA. Adjust for bioavailability differences via allometric scaling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
